molecular formula C8H4BrClF4O B13120594 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

Katalognummer: B13120594
Molekulargewicht: 307.47 g/mol
InChI-Schlüssel: FYFJRRRIMUEBPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoroethanol group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms. The presence of these halogens imparts distinct chemical reactivity and stability to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-bromo-5-chloro-2-fluorobenzene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol stands out due to its trifluoroethanol group, which imparts unique chemical properties such as increased acidity and hydrogen bonding capability. This makes it particularly useful in applications requiring specific reactivity and stability .

Eigenschaften

Molekularformel

C8H4BrClF4O

Molekulargewicht

307.47 g/mol

IUPAC-Name

1-(4-bromo-5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H4BrClF4O/c9-4-2-6(11)3(1-5(4)10)7(15)8(12,13)14/h1-2,7,15H

InChI-Schlüssel

FYFJRRRIMUEBPT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.